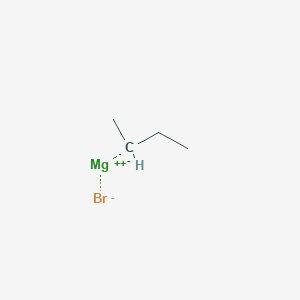
Bromo(1-methylpropyl)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(1-methylpropyl)magnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal. The resulting compounds are highly reactive and can be used to form carbon-carbon bonds by reacting with a variety of electrophiles.
Synthesis Analysis
The synthesis of organomagnesium compounds often involves the use of halides, as seen in the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction . Similarly, bromine-magnesium exchange reactions have been employed to synthesize various functionalized pyridines . These methodologies demonstrate the versatility of halogen-magnesium exchange reactions in the synthesis of complex organic molecules, which could be analogous to the synthesis of bromo(1-methylpropyl)magnesium.
Molecular Structure Analysis
The molecular structure of organomagnesium compounds is characterized by a polar covalent bond between carbon and magnesium. This bond is highly reactive due to the partial negative charge on the carbon atom, which can act as a nucleophile in reactions. The structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, synthesized through bromine-magnesium exchange, was confirmed by X-ray diffraction, highlighting the importance of structural analysis in understanding the reactivity of these compounds .
Chemical Reactions Analysis
Organomagnesium compounds are known for their ability to react with a wide range of electrophiles. For instance, the reaction of 1,3-bis(bromomagnesio)propane with various electrophiles such as H2O, CO2, and HgBr2 has been reported . These reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental transformation in organic synthesis. The reactivity of bromo(1-methylpropyl)magnesium would be expected to follow similar patterns, allowing for the synthesis of a diverse array of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium compounds are influenced by their reactivity and the nature of the organic substituents attached to the magnesium. These compounds are usually handled in aprotic solvents such as diethyl ether or tetrahydrofuran to prevent reaction with protic solvents. The reactivity of these compounds can be further tuned by the use of additives or by modifying the reaction conditions, as seen in the selective deprotection of p-methoxybenzyl ether by magnesium bromide diethyl etherate-methyl sulfide .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines
The synthesis of functionalized pyridines, crucial intermediates in pharmaceuticals, agrochemicals, and materials, has been achieved through reactions involving bromo- and iodo-magnesium intermediates. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, through an iodo-magnesium exchange reaction, enables the creation of a range of functionalized pyridine derivatives, including key intermediates for potent anticancer agents like Lonafarnib (Song et al., 2004).
Development of Novel Magnesium Complexes
Research has led to the development of stable "inverse" sandwich complexes with organocalcium(I) and magnesium, showcasing the potential for new materials with unique magnetic, electronic, and structural properties (Krieck et al., 2009). This highlights magnesium's role in forming compounds with unprecedented bonding arrangements and properties.
Enhancement of Material Properties
Advancements in magnesium hydroxide and oxide synthesis, modification, and application offer broad opportunities in science and practical applications. Magnesium compounds are utilized for their antibacterial properties, pollutant neutralization in water, and as flame retardants due to their unique properties (Pilarska et al., 2017).
Contributions to Orthopedic Implant Materials
Magnesium alloys, characterized for their superior biocompatibility and biomechanical compatibility, are being extensively researched for orthopedic applications. Efforts are focused on improving the mechanical and degradation performance of Mg alloys through alloying, processing conditions, and surface modifications, presenting a promising avenue for biodegradable implant materials (Radha & Sreekanth, 2017).
Advances in Polymer Coatings for Biodegradable Magnesium Alloys
The development of functionalized polymer coatings on biodegradable Mg alloys marks significant progress in mitigating their high degradation rate in physiological environments. These coatings enhance corrosion resistance and biocompatibility, opening new directions for biomedical applications of Mg alloys (Li et al., 2018).
Spectroscopic Analysis Techniques
Novel spectrophotometric methods utilizing bromopyrogallo red for the simultaneous determination of calcium, magnesium, and zinc in foodstuffs and pharmaceutical samples have been developed, showcasing the versatility of magnesium-related compounds in analytical chemistry (Afkhami et al., 2008).
Safety And Hazards
Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
magnesium;butane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHFRLGXCNEKRX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(1-methylpropyl)magnesium | |
CAS RN |
922-66-7 |
Source


|
| Record name | Bromo(1-methylpropyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(1-methylpropyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
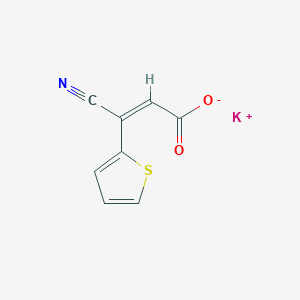
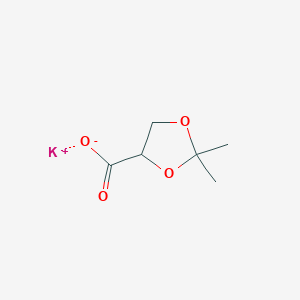
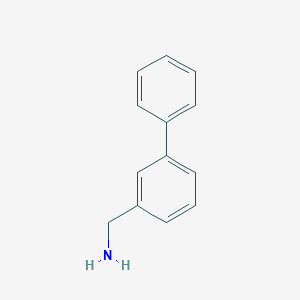
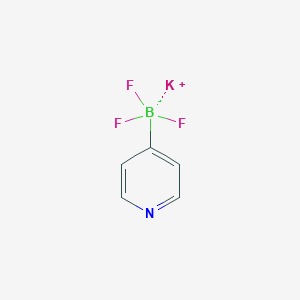
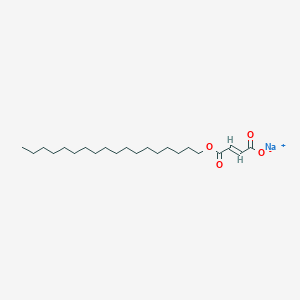
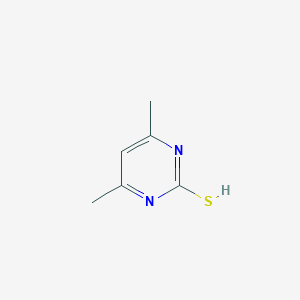
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
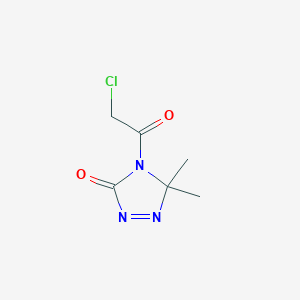
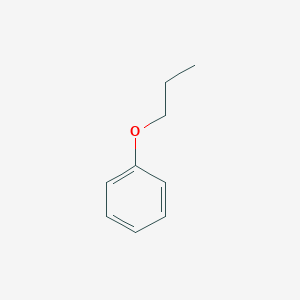
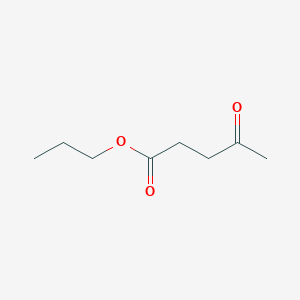
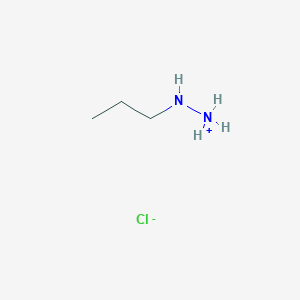
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)